molecular formula C14H18N6O3 B2457772 N-(2-methoxyethyl)-2-(4-propionamidophenyl)-2H-tetrazole-5-carboxamide CAS No. 1396849-55-0

N-(2-methoxyethyl)-2-(4-propionamidophenyl)-2H-tetrazole-5-carboxamide

Cat. No.: B2457772
CAS No.: 1396849-55-0
M. Wt: 318.337
InChI Key: UYLYKAYDRXJLRN-UHFFFAOYSA-N
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Description

N-(2-methoxyethyl)-2-(4-propionamidophenyl)-2H-tetrazole-5-carboxamide is a useful research compound. Its molecular formula is C14H18N6O3 and its molecular weight is 318.337. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Characterization

N-(2-methoxyethyl)-2-(4-propionamidophenyl)-2H-tetrazole-5-carboxamide represents a class of compounds with diverse applications in scientific research due to their unique structural and functional properties. Research into similar compounds has demonstrated their potential in the synthesis of novel heterocyclic compounds with promising biological activities. For example, the synthesis, characterization, and in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells of some new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives highlight the significance of such compounds in medicinal chemistry (Hassan, Hafez, & Osman, 2014). Similarly, the development of novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone as anti-inflammatory and analgesic agents further underscores the versatility of such structures in drug development (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Potential Antitumor Activity

The compound's structural analogs have been explored for their antitumor potential, illustrating the broader implications of this research. Antitumor imidazotetrazines, for instance, show promising activity against L-1210 and P388 leukemia, suggesting that similar compounds could have significant therapeutic value (Stevens et al., 1984).

Electro-optical Properties

The investigation into the electro-optical properties of aromatic polyamides and polyimides bearing pendent groups similar to the tetrazole moiety reveals potential applications in material science, especially in developing new materials with enhanced electrochromic performance (Hsiao et al., 2015).

Antidiabetic Screening

Compounds structurally related to this compound have been synthesized and evaluated for their in vitro antidiabetic activity, showcasing the compound's potential role in addressing metabolic disorders (Lalpara et al., 2021).

Properties

IUPAC Name

N-(2-methoxyethyl)-2-[4-(propanoylamino)phenyl]tetrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N6O3/c1-3-12(21)16-10-4-6-11(7-5-10)20-18-13(17-19-20)14(22)15-8-9-23-2/h4-7H,3,8-9H2,1-2H3,(H,15,22)(H,16,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYLYKAYDRXJLRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC=C(C=C1)N2N=C(N=N2)C(=O)NCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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